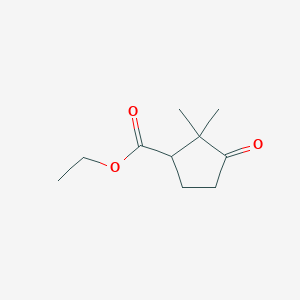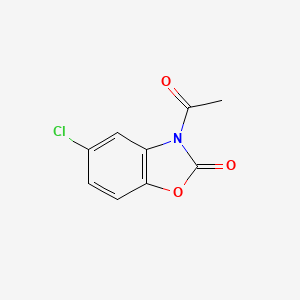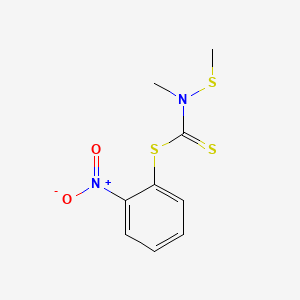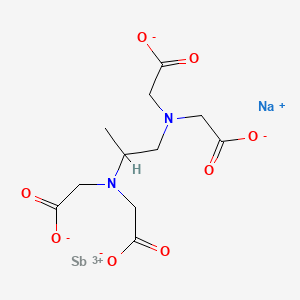
Antimony sodium propylene diamine tetraacetic acid dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony sodium propylene diamine tetraacetic acid dihydrate is a complex chemical compound that combines the properties of antimony, sodium, and propylene diamine tetraacetic acid. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antimony sodium propylene diamine tetraacetic acid dihydrate typically involves the reaction of antimony salts with propylene diamine tetraacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process includes the dissolution of antimony salts in water, followed by the addition of propylene diamine tetraacetic acid and sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the dihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Antimony sodium propylene diamine tetraacetic acid dihydrate undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, which is the basis of its chelating properties.
Substitution: It can participate in substitution reactions where the antimony or sodium ions are replaced by other metal ions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of its constituent ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal-antimony sodium propylene diamine tetraacetic acid complexes.
Aplicaciones Científicas De Investigación
Antimony sodium propylene diamine tetraacetic acid dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is used in biological research to study metal ion interactions and their effects on biological systems.
Industry: The compound is used in industrial processes for metal extraction, purification, and waste treatment.
Mecanismo De Acción
The mechanism of action of antimony sodium propylene diamine tetraacetic acid dihydrate involves its ability to chelate metal ions. The compound binds to metal ions through its multiple coordination sites, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions.
Nitrilotriacetic acid (NTA): A chelating agent with fewer coordination sites compared to antimony sodium propylene diamine tetraacetic acid dihydrate.
Uniqueness
This compound is unique due to the presence of antimony, which imparts specific properties and reactivity to the compound. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications where strong and selective chelation is required.
Propiedades
Número CAS |
66922-79-0 |
|---|---|
Fórmula molecular |
C11H14N2NaO8Sb |
Peso molecular |
446.99 g/mol |
Nombre IUPAC |
sodium;antimony(3+);2-[2-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O8.Na.Sb/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4 |
Clave InChI |
LAGCAIFJIOGOMG-UHFFFAOYSA-J |
SMILES canónico |
CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


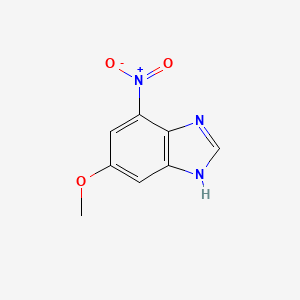
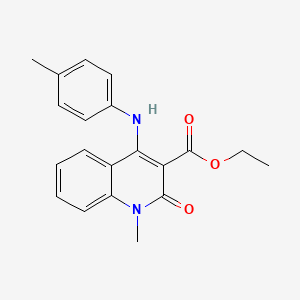
![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

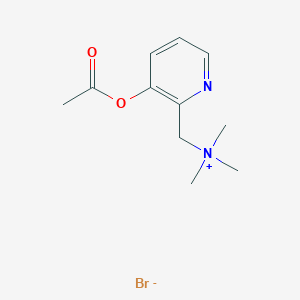
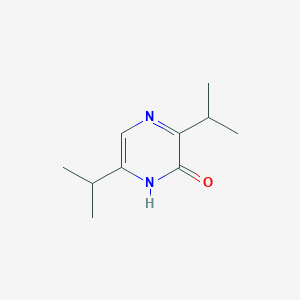
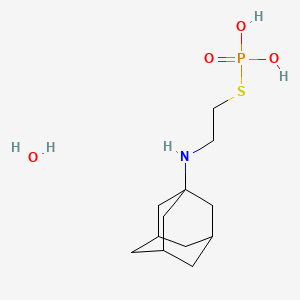

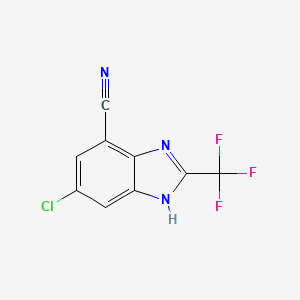
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
